molecular formula C15H15N3O3S B2916262 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 1001786-02-2

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2916262
CAS No.: 1001786-02-2
M. Wt: 317.36
InChI Key: HBHFTFYMVWTQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropanecarbonyl group, two methyl groups, and a nitrophenylsulfanyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, and the process can be carried out without the need for metal catalysts or harsh reagents.

Chemical Reactions Analysis

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfanyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenylsulfanyl group allows the compound to form strong interactions with its targets, enhancing its potency and selectivity .

Comparison with Similar Compounds

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-7-8-11)22-13-6-4-3-5-12(13)18(20)21/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHFTFYMVWTQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.